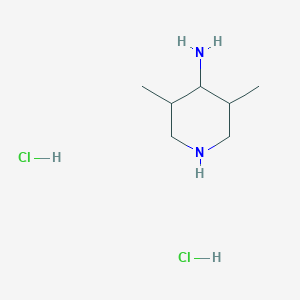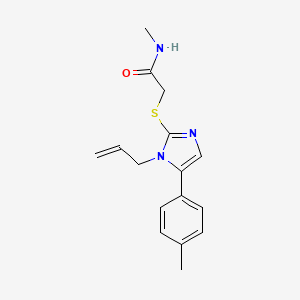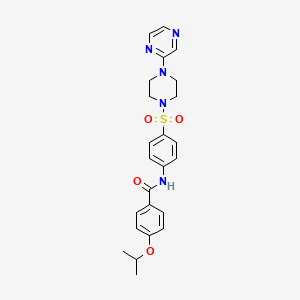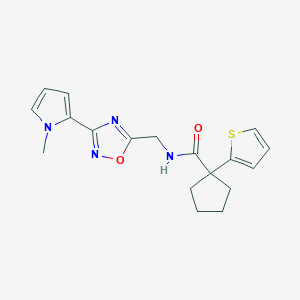
3,5-Dimethylpiperidin-4-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylpiperidin-4-amine dihydrochloride is a chemical compound with the CAS Number: 2243515-69-5 . It has a molecular weight of 201.14 . The IUPAC name for this compound is 3,5-dimethylpiperidin-4-amine dihydrochloride . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
3,5-Dimethylpiperidine, a related compound, is typically prepared by hydrogenation of 3,5-dimethylpyridine . Both diastereomers also arise from the reduction of 3,5-dimethylpyridine with lithium triethylborohydride .Molecular Structure Analysis
The InChI code for 3,5-Dimethylpiperidin-4-amine dihydrochloride is 1S/C7H16N2.2ClH/c1-5-3-9-4-6 (2)7 (5)8;;/h5-7,9H,3-4,8H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
3,5-Dimethylpiperidin-4-amine dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 201.14 .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
In synthetic chemistry, derivatives of 3,5-Dimethylpiperidin-4-amine serve as key intermediates in the preparation of various complex molecules. For example, the synthesis of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine demonstrates the utility of amine derivatives in creating extended structures with potential applications in medicinal chemistry and material science (Kozhushkov et al., 2010).
Supramolecular Chemistry
In the realm of supramolecular chemistry, studies focus on the formation of binary supramolecular organic salts constructed from amine derivatives and carboxylic acid through hydrogen bonding and other non-covalent interactions. These studies enhance our understanding of molecular recognition and self-assembly processes, crucial for designing molecular sensors, catalysts, and materials (Jin et al., 2011).
Materials Science
The exploration of non-covalent bonded supramolecular architectures, such as those based on 4-dimethylaminopyridine and organic acids, showcases the formation of complex 2D-3D structures. These findings are significant for the development of new materials with potential applications in catalysis, separation, and drug delivery systems (Zhang et al., 2015).
Environmental and Sensory Applications
Further, amine derivatives are being explored for environmental and sensory applications, such as in the detection and extraction of harmful substances from the environment. The creation of proton-transfer complexes with specific acids demonstrates the potential of these compounds in the development of sensors and extraction agents (Adam, 2013).
Pharmaceutical Applications
Moreover, the derivatives of 3,5-Dimethylpiperidin-4-amine are investigated for their pharmaceutical applications, including their role in the design and synthesis of new therapeutic agents. For instance, the development of analgesic compounds through structure-activity relationship studies of matrine alkaloids highlights the pharmaceutical significance of these amine derivatives (Teramoto et al., 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3,5-dimethylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-5-3-9-4-6(2)7(5)8;;/h5-7,9H,3-4,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDJUGPQVWFNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(C1N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylpiperidin-4-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Dimethylsulfamoyl)phenyl]acetic acid](/img/structure/B2973599.png)



![1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride](/img/structure/B2973604.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B2973607.png)
![5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2973608.png)

